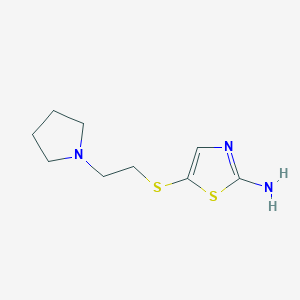
5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine
Descripción general
Descripción
5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine is an organic compound with the molecular formula C9H15N3S2. It is characterized by the presence of a thiazole ring substituted with a pyrrolidine group via an ethylthio linkage.
Métodos De Preparación
The synthesis of 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine typically involves a multi-step process:
Reaction of 2-chlorothiazole with pyrrolidine: This step involves the nucleophilic substitution of the chlorine atom in 2-chlorothiazole with the pyrrolidine group, forming 2-(pyrrolidin-1-yl)ethylthio thiazole.
Amination: The intermediate product is then reacted with ammonia to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used as a ligand in coordination chemistry.
Biology: The compound has shown potential as a biological marker and in the synthesis of bioactive molecules.
Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds[][4].
Mecanismo De Acción
The mechanism of action of 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects, or interact with DNA and topoisomerase enzymes, resulting in anticancer activity .
Comparación Con Compuestos Similares
5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine can be compared with other thiazole and pyrrolidine derivatives:
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxamide share the thiazole ring structure but differ in their substituents and biological activities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-carboxamide have the pyrrolidine ring but differ in their functional groups and applications.
The uniqueness of this compound lies in its combined thiazole and pyrrolidine moieties, which confer distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S2/c10-9-11-7-8(14-9)13-6-5-12-3-1-2-4-12/h7H,1-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRDWNOGNVXNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSC2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651629 | |
| Record name | 5-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042777-99-0 | |
| Record name | 5-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Furylmethyl)amino]isonicotinic acid](/img/structure/B1385724.png)



![2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid](/img/structure/B1385731.png)
![2-[Butyl(methyl)amino]isonicotinic acid](/img/structure/B1385732.png)
![2-[Cyclohexyl(methyl)amino]isonicotinic acid](/img/structure/B1385733.png)
![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)
![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)
![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)

